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molecular formula C10H18O2S2 B3052840 Ethyl 5-(1,2-dithiolan-3-yl)pentanoate CAS No. 46353-61-1

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate

Cat. No. B3052840
M. Wt: 234.4 g/mol
InChI Key: BFHAJYZUWLOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313164B1

Procedure details

A solution of ethyl 5-(1,2-dithiolan-3-yl)pentanoate in 40 ml of anhydrous tetrahydrofuran was added dropwise, whilst cooling with ice and sodium chloride, to a suspension of 3.34 g of lithium aluminum hydride in 150 ml of anhydrous tetrahydrofuran. The resulting mixture was stirred at room temperature for 3 hours and 30 minutes. Sodium sulfate decahydrate was then added, whilst cooling with ice and sodium chloride, to the reaction mixture, and then the mixture was stirred at room temperature for 3 hours. The reaction mixture was allowed to stand overnight at room temperature, and then insoluble matter was filtered off using a Celite (trade mark) filter aid. The solvent was removed from the filtrate by distillation under reduced pressure. 50 ml of methanol, 25 ml of a 1 N aqueous solution of sodium hydroxide and 10 ml of 2 N aqueous hydrochloric acid were then added to the residue. Air was then blown into the resulting mixture. Five drops of a 1% aqueous solution of ferric chloride were added dropwise to the reaction mixture, and then the mixture was stirred at room temperature for one hour. The reaction mixture was allowed to stand overnight at room temperature, and then the solvent was removed by distillation under reduced pressure. Water was added to the residue, after which it was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. Ethyl acetate was removed from the extract by distillation under reduced pressure, and the residue was subjected to silica gel column chromatography, using 1:2 and 1:1 by volume mixtures of ethyl acetate and hexane as eluent. The solvent was removed from the resulting eluate by distillation under reduced pressure, and 30 ml of toluene were added to the residue. 1 ml was taken from the resulting solution, and the solvent was removed by distillation under reduced pressure, to give 0.13 g of the title compound as a yellow oil having an Rf value of 0.39 (silica gel thin layer chromatography; using a 1:1 by volume mixture of ethyl acetate and hexane as the eluent).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][CH2:9][C:10](OCC)=[O:11])[S:2]1.[Cl-].[Na+].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[S:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[S:2]1 |f:1.2,3.4.5.6.7.8,9.10.11.12.13.14.15.16.17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1SC(CC1)CCCCC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
3.34 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtered off
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
50 ml of methanol, 25 ml of a 1 N aqueous solution of sodium hydroxide and 10 ml of 2 N aqueous hydrochloric acid were then added to the residue
ADDITION
Type
ADDITION
Details
Five drops of a 1% aqueous solution of ferric chloride were added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the
DISTILLATION
Type
DISTILLATION
Details
resulting eluate by distillation under reduced pressure, and 30 ml of toluene
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1SC(CC1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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